molecular formula C15H13ClN2O3 B14521158 2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide CAS No. 62770-20-1

2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide

Cat. No.: B14521158
CAS No.: 62770-20-1
M. Wt: 304.73 g/mol
InChI Key: JCZVGGLSXNLLJH-UHFFFAOYSA-N
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Description

2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide is a chemical compound with a complex structure that includes an amino group, a benzoyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide typically involves multiple steps. One common method includes the reaction of 2-amino-4-chlorobenzophenone with glycine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or carboxylic acid derivative, while reduction may yield an alcohol or amine derivative.

Scientific Research Applications

2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide
  • 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride

Comparison

Compared to similar compounds, 2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide may exhibit unique properties due to the presence of the hydroxyacetamide group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

2-amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-10-6-7-12(18-15(21)14(17)20)11(8-10)13(19)9-4-2-1-3-5-9/h1-8,14,20H,17H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZVGGLSXNLLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C(N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20805291
Record name 2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20805291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62770-20-1
Record name 2-Amino-N-(2-benzoyl-4-chlorophenyl)-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20805291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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